![molecular formula C33H57BiO6 B141454 (E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one CAS No. 142617-53-6](/img/structure/B141454.png)
(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one
Overview
Description
(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one is a useful research compound. Its molecular formula is C33H57BiO6 and its molecular weight is 758.8 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Organic Synthesis
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) serves as a catalyst in organic synthesis, particularly in intramolecular Diels-Alder reactions . This reaction is a cornerstone in synthetic organic chemistry, allowing the construction of six-membered rings with high stereoselectivity .
DNA Research
In the field of biochemistry, this compound acts as a single electron donor for excess electron transfer studies in DNA. This application is crucial for understanding the electron transfer mechanisms that can affect DNA structure and function .
Enantioselective Synthesis
The compound is used in enantioselective synthesis , which is essential for creating molecules with specific chirality. Chiral molecules have significant implications in pharmaceuticals, as the enantiomers of a molecule can have different biological activities .
Borylation Reactions
It is also utilized in borylation reactions , which are important for introducing boron into molecules. Boron-containing compounds have diverse applications, including in drug design and materials science .
Hydrohydrazination and Hydroazidation
This bismuth compound is involved in hydrohydrazination and hydroazidation reactions. These reactions are valuable for introducing nitrogen functionalities into organic molecules, which is a key step in synthesizing many pharmaceuticals .
Oxidative Carbonylation of Phenol
Another application is in the oxidative carbonylation of phenol . This process is part of synthesizing valuable intermediates for polymers and plasticizers .
Thin Film Deposition
In materials science, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) can be used as a precursor for thin film deposition . Thin films have a wide range of applications, from electronics to protective coatings .
Ceramic Film Formation
Lastly, it serves as a precursor in the aerosol-assisted chemical vapor deposition (CVD) of mixed-conducting ceramic films. These ceramic films are used in various high-tech applications, including sensors and fuel cells .
Mechanism of Action
Target of Action
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) is a metal-organic compound It’s known that metal-organic compounds can interact with various biological targets, including enzymes and other proteins, depending on their structure and the nature of the metal ion .
Mode of Action
It’s known that this compound can act as an air-stable ligand for metal catalysts . This means it can bind to metal ions, facilitating various chemical reactions. The compound’s structure, characterized by D3 symmetry and a distorted anti-prismatic coordination geometry , may influence its interaction with targets.
Biochemical Pathways
Metal-organic compounds can influence various biochemical pathways depending on their structure and the nature of the metal ion .
Pharmacokinetics
It’s known that the compound has a melting point of 114-116°c and decomposes at 295°c . These properties may influence its bioavailability.
Result of Action
As a metal-organic compound, it may have various effects depending on its structure, the nature of the metal ion, and the biological targets it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III). For instance, the compound’s stability and reactivity can be influenced by temperature . Furthermore, the compound’s interaction with its targets can be influenced by the pH and the presence of other ions in the environment .
properties
IUPAC Name |
(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHBPQSSVCRFST-QFVJJVGWSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Bi](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O[Bi](O/C(=C/C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C/C(=O)C(C)(C)C)/C(C)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57BiO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587238 | |
Record name | (4E)-5-[(Bis{[(3E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy}bismuthanyl)oxy]-2,2,6,6-tetramethylhept-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one | |
CAS RN |
142617-53-6 | |
Record name | (4E)-5-[(Bis{[(3E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy}bismuthanyl)oxy]-2,2,6,6-tetramethylhept-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.